2,2'-Oxydipropanol

Description

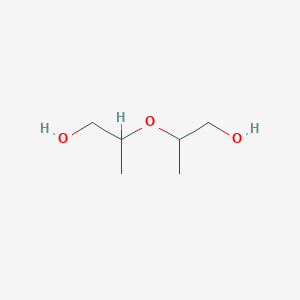

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxypropan-2-yloxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKMZRBPOSNUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274176 | |

| Record name | 2,2'-Oxybis-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-61-2 | |

| Record name | 2,2′-Oxybis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxydipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-OXYDIPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KOI7K0DHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Oxydipropanol, a significant isomer of dipropylene glycol, is a versatile organic compound with wide-ranging industrial applications. This technical guide provides a comprehensive overview of its chemical structure and bonding. This document outlines the key physicochemical properties, details the molecular geometry, and discusses the spectroscopic characteristics that define its structural integrity. Furthermore, detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of these workflows to facilitate a deeper understanding for research, development, and quality control purposes.

Chemical Structure and Identification

This compound is one of the three isomers of dipropylene glycol. Its chemical structure is characterized by a central ether linkage connecting two propanol units. The systematic IUPAC name for this isomer is 2-(1-hydroxypropan-2-yloxy)propan-1-ol.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(1-hydroxypropan-2-yloxy)propan-1-ol[1] |

| Synonyms | 1-Propanol, 2,2'-oxybis- |

| CAS Number | 108-61-2[1] |

| Molecular Formula | C6H14O3[1] |

| Molecular Weight | 134.17 g/mol [1] |

| InChI Key | VMKMZRBPOSNUMX-UHFFFAOYSA-N[1] |

| SMILES | CC(CO)OC(C)CO[1] |

Physicochemical Properties

This compound is a colorless, viscous liquid with a high boiling point and low volatility. It is miscible with water and many organic solvents, a property attributable to the presence of both hydroxyl groups and an ether linkage, which can participate in hydrogen bonding.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Boiling Point | 234.2 °C at 760 mmHg[2] |

| Density | 1.034 g/cm³[2] |

| Flash Point | 95.5 °C[2] |

| Vapor Pressure | 0.00984 mmHg at 25°C[2] |

| Refractive Index | 1.445[2] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 4[1] |

Chemical Bonding and Molecular Geometry

The molecule consists of a central oxygen atom forming an ether linkage with two propyl chains. Each propyl chain contains a hydroxyl group. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon center. The C-O-C bond angle of the ether linkage is expected to be slightly larger than the ideal tetrahedral angle of 109.5° due to steric hindrance from the propyl groups. The C-O-H bond angle of the alcohol groups will also be approximately tetrahedral. The presence of two stereocenters at the carbon atoms attached to the ether oxygen results in the possibility of stereoisomers.

Table 3: Predicted Bond Parameters for this compound

| Bond | Bond Type | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-C | sp³-sp³ | ~ 1.54 | ~ 109.5 |

| C-O (ether) | sp³-sp² | ~ 1.43 | C-O-C: ~ 110-112 |

| C-O (alcohol) | sp³-sp² | ~ 1.43 | C-O-H: ~ 109 |

| O-H | sp²-s | ~ 0.96 | |

| C-H | sp³-s | ~ 1.09 |

Note: These are approximate values based on typical bond lengths and angles for similar functional groups.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of dipropylene glycol, as a mixture of isomers, provides characteristic absorption bands that can be attributed to the functional groups present in this compound.

-

O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

-

C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-O Stretching: Strong absorption bands in the 1150-1050 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether and alcohol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show signals for the methyl protons (CH₃), methylene protons (CH₂), and methine protons (CH), as well as the hydroxyl protons (OH). The chemical shifts would be influenced by the proximity to the electronegative oxygen atoms.

-

¹³C NMR: The spectrum would display distinct signals for each of the non-equivalent carbon atoms in the molecule, with the carbons attached to oxygen atoms appearing at higher chemical shifts (downfield).

Experimental Protocols

Synthesis of this compound

This compound is typically produced as part of a mixture of dipropylene glycol isomers through the reaction of propylene glycol with propylene oxide.

Generalized Protocol:

-

Reaction Setup: A mixture of propylene glycol and a catalytic amount of a base (e.g., sodium hydroxide) is charged into a temperature-controlled reactor equipped with a stirrer and an inlet for propylene oxide.

-

Reaction: Propylene oxide is slowly added to the heated mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

Neutralization: After the reaction is complete, the basic catalyst is neutralized with an acid.

-

Purification: The resulting mixture, containing mono-, di-, and tripropylene glycols, is then subjected to fractional distillation under reduced pressure to separate the different isomers and homologs based on their boiling points. This compound is collected as a specific fraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and identification of this compound from its isomers is effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol for Isomer Separation:

-

Sample Preparation: A dilute solution of the dipropylene glycol sample is prepared in a suitable solvent such as methanol or dichloromethane. An internal standard may be added for quantitative analysis.

-

GC-MS System:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of the isomers.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 30-300 amu.

-

-

Data Analysis: The retention times of the separated isomers are used for identification by comparison with known standards. The mass spectra of each isomer will show a molecular ion peak and characteristic fragmentation patterns that can be used for confirmation.

Conclusion

This compound possesses a distinct chemical structure and bonding arrangement that dictates its valuable physicochemical properties. While a complete experimental determination of its solid-state structure remains an area for future research, a robust understanding of its molecular geometry and bonding can be achieved through theoretical principles and spectroscopic analysis. The detailed experimental protocols for its synthesis and, particularly, its analytical determination by GC-MS, provide a solid foundation for researchers, scientists, and drug development professionals working with this important industrial chemical. This guide serves as a comprehensive resource to support further investigation and application of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxydipropanol, a primary isomer of dipropylene glycol, is a colorless, viscous, and hygroscopic liquid.[1] Its unique combination of low toxicity, high boiling point, and excellent solvency has established it as a critical component in a multitude of applications, ranging from industrial processes to pharmaceutical formulations.[2][3] In the realm of drug development, its utility as a solvent, stabilizer, and viscosity modifier for both oral and topical preparations is of particular interest.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual workflows to support researchers and professionals in its effective application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various systems and for the design of experimental and manufacturing processes.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₃ | [1][4] |

| Molecular Weight | 134.17 g/mol | [1][4] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Nearly odorless | [2] |

| Density | 1.023 g/mL at 25 °C | [5] |

| Boiling Point | 230.5 °C | [2] |

| Melting Point | -32 °C | [5] |

| Flash Point | 137 °C (open cup) | [2] |

| Refractive Index | 1.441 at 20 °C | [5] |

| Vapor Pressure | <0.01 mm Hg at 20 °C | [5] |

Table 2: Solubility and Viscosity of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Miscible | [2][5] |

| Solubility in Organic Solvents | Miscible with alcohols, esters, and various organic solvents. | [2] |

| Kinematic Viscosity | Varies with temperature and purity. | |

| Dynamic Viscosity | See experimental protocols. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are intended to guide researchers in the accurate and reproducible measurement of these parameters.

Determination of Density by Pycnometer

Objective: To accurately determine the density of this compound using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water

-

This compound sample

Procedure:

-

Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m₀) using the analytical balance. Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). Ensure the water level is at the mark on the capillary. Dry the exterior of the pycnometer and weigh it (m₁).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample and allow it to equilibrate in the constant temperature water bath to the same temperature as the water. Adjust the volume to the mark, dry the exterior, and weigh the pycnometer with the sample (m₂).

-

Calculation:

-

Mass of water (m_water) = m₁ - m₀

-

Volume of pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature).

-

Mass of sample (m_sample) = m₂ - m₀

-

Density of this compound (ρ_sample) = m_sample / V

-

Determination of Kinematic Viscosity by Capillary Viscometer (ASTM D445)

Objective: To measure the kinematic viscosity of this compound using a calibrated glass capillary viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature bath with precise temperature control (±0.02 °C)

-

Stopwatch

-

Pipettes

-

This compound sample

Procedure:

-

Sample Preparation: Filter the this compound sample to remove any particulate matter.

-

Viscometer Charging: Charge the viscometer with the sample by inverting it and immersing the wider tube into the sample. Draw the liquid up to the filling line, ensuring no air bubbles are trapped.

-

Thermal Equilibration: Place the charged viscometer vertically in the constant temperature bath. Allow at least 30 minutes for the sample to reach the test temperature.

-

Flow Measurement: By suction, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and allow the liquid to flow freely down the capillary. Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

-

Repeatability: Perform the measurement at least twice and ensure the flow times are within the acceptable repeatability limits specified in the standard.

-

Calculation:

-

Kinematic Viscosity (ν) = C * t

-

Where:

-

C is the calibration constant of the viscometer (in mm²/s²).

-

t is the average flow time (in s).

-

-

-

Determination of Boiling Point

Objective: To determine the boiling point of this compound.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

-

This compound sample

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of this compound and a few boiling chips in the distillation flask.

-

Heating: Gently heat the flask using the heating mantle.

-

Observation: Observe the temperature as the liquid begins to boil and a steady stream of condensate is collected. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer.

Determination of Flash Point (Open Cup Method)

Objective: To determine the flash point of this compound.

Apparatus:

-

Cleveland Open Cup (COC) apparatus

-

Thermometer

-

Heat source

-

Test flame applicator

-

This compound sample

Procedure:

-

Sample Preparation: Fill the test cup with the this compound sample to the filling mark.

-

Heating: Heat the sample at a slow, constant rate.

-

Test Flame Application: At specified temperature intervals, pass the test flame across the center of the cup.

-

Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite momentarily.

Determination of Miscibility

Objective: To determine the miscibility of this compound with various solvents.

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

This compound sample

-

Solvents for testing (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Preparation: In a clean, dry test tube, add a known volume of this compound (e.g., 5 mL).

-

Solvent Addition: Add an equal volume of the test solvent to the test tube.

-

Mixing: Stopper the test tube and shake it vigorously for 30 seconds. A vortex mixer can be used for thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe.

-

Miscible: If the mixture remains a single, clear phase with no separation, the liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate completely, the liquids are partially miscible.

-

-

Varying Proportions: Repeat the procedure with different volume ratios of this compound to the solvent (e.g., 1:9, 9:1) to further characterize the miscibility.

Visualizing Key Processes

To further aid in the understanding of this compound's application and synthesis, the following diagrams, generated using Graphviz, illustrate critical workflows.

Synthesis and Purification of this compound

The industrial production of dipropylene glycol, including the this compound isomer, is typically a byproduct of propylene glycol synthesis from the hydration of propylene oxide. The subsequent purification is crucial to isolate the desired isomers.

Caption: Workflow for the synthesis and purification of this compound.

Use of this compound as a Cosolvent in an Oral Pharmaceutical Solution

This compound is frequently used in oral pharmaceutical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

References

A Technical Guide to the Spectroscopic Analysis of 2,2'-Oxydipropanol

Introduction

2,2'-Oxydipropanol, a primary isomer of dipropylene glycol (DPG), is a colorless, viscous liquid with the chemical formula C₆H₁₄O₃. It is widely used as a solvent, plasticizer, and chemical intermediate in various industries. The accurate characterization of this compound is crucial for quality control and research applications. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides distinct signals for each unique carbon environment within the molecule's isomers. For the symmetric 2,2'-oxybis(1-propanol) isomer, the signals can be clearly assigned.

| Carbon Position | Chemical Shift (δ, ppm) |

| C1, C1' | 68.86 / 68.82 |

| C2, C2' | 75.80 / 75.76 |

| C3, C3' | 18.06 / 18.02 |

| Data presented as pairs for diastereoisomers where applicable.[1] |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the proton environments and their connectivity through spin-spin coupling. The following table represents a typical ¹H NMR spectrum for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.15 | Doublet (d) | ~6.3 | 6H |

| -CH₂-OH | ~3.40-3.55 | Multiplet (m) | - | 4H |

| -CH- | ~3.80-3.95 | Multiplet (m) | - | 2H |

| -OH | Variable | Broad Singlet | - | 2H |

| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The -OH peak is often broad and its position is highly variable. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the hydroxyl and ether groups, as well as the alkyl backbone.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3550 - 3200 | O-H Stretch (Alcohol) | Strong, Broad |

| 2970 - 2850 | C-H Stretch (Alkyl) | Strong |

| ~1465 | C-H Bend (CH₂) | Medium |

| ~1380 | C-H Bend (CH₃) | Medium |

| 1140 - 1085 | C-O Stretch (Ether & Alcohol) | Strong |

The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups.[2][3][4] The strong C-O stretching region confirms the presence of both ether and alcohol functionalities.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragmentation of the molecule. Under Electron Ionization (EI), alcohols like this compound often exhibit a weak or absent molecular ion peak (M⁺) but show characteristic fragment ions from alpha-cleavage and dehydration.

| m/z (Mass/Charge) | Proposed Fragment Ion / Loss | Notes |

| 135 | [M+H]⁺ | Protonated molecule, observed in soft ionization methods.[5] |

| 117 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule.[5] |

| 89 | [C₄H₉O₂]⁺ | Result of C-C bond cleavage. |

| 59 | [C₃H₇O]⁺ | Base peak resulting from alpha-cleavage.[5] |

| 45 | [C₂H₅O]⁺ | Common fragment for primary alcohols. |

| Note: The molecular weight of this compound is 134.17 g/mol .[1] |

Experimental Protocols

Detailed and reproducible experimental methods are essential for obtaining high-quality spectroscopic data.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument optimization routines including locking on the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve homogeneity.[6]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').[6] Typical parameters include a 30° pulse angle, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5][7] Collect 8 to 16 scans for a sufficient signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').[6] A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer relaxation delay may be necessary.[6]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum.

ATR-FTIR Spectroscopy Protocol

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean.[8] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal. The sample must be in good contact with the crystal surface.[8][9]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically performs a background correction. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum.[8]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and controlled introduction or by direct infusion.

-

Ionization: In the ion source, vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[10] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which is a radical cation.

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, more stable charged ions and neutral radicals.[10][11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflows for acquiring the spectroscopic data described.

References

- 1. ez.restek.com [ez.restek.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. Analysis of Molecular Structure of Ethylene and Propylene Glycol Oligomers by Infrared Spectroscopy [jstage.jst.go.jp]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881) [hmdb.ca]

- 11. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2,2'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,2'-Oxydipropanol, a compound of interest in various scientific and industrial applications. This document details the chemical shifts and provides a foundational experimental protocol for acquiring high-quality NMR spectra.

Introduction to this compound and its NMR Spectroscopy

This compound, also known as di(propylene glycol) or DPG, is a viscous, colorless liquid that is miscible with water and a variety of organic solvents. Its molecular structure, featuring two stereocenters, gives rise to a mixture of diastereomers. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound, providing detailed information about its carbon framework and the chemical environment of each proton.

Predicted ¹H NMR Spectral Data

The protons in this compound can be categorized into four distinct environments: the methyl protons (CH₃), the methine protons (CH), the methylene protons (CH₂), and the hydroxyl protons (OH).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ | ~1.15 | Doublet |

| O-CH₂ | ~3.4 - 3.7 | Doublet of doublets |

| CH-O | ~3.8 - 4.1 | Multiplet |

| OH | Variable (typically 2.0 - 4.0) | Broad singlet |

Note: These are predicted values and may vary based on solvent, concentration, and temperature.

Experimental ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton of this compound. The molecule contains three distinct carbon environments.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound (DPG1 Isomer)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1, C1' | 69.18 / 69.16 and 68.86 / 68.82 |

| C2, C2' | 75.80 / 75.76 and 75.52 / 75.49 |

| C3, C3' | 18.06 / 18.02 and 17.84 / 17.80 |

The paired values represent the chemical shifts for the diastereomers.

Experimental Protocols

Acquiring high-resolution NMR spectra is crucial for accurate structural analysis. The following provides a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like hydroxyl groups.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 10-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing C-H coupling.

-

Number of Scans (NS): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-200 ppm.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, highlighting the non-equivalent carbon and proton environments that give rise to the observed NMR signals.

Caption: Chemical structure of this compound with non-equivalent carbon atoms highlighted.

This guide serves as a foundational resource for the NMR analysis of this compound. For more detailed studies, such as the determination of diastereomeric ratios or quantitative analysis, more advanced NMR techniques and rigorous experimental design may be required.

An In-depth Technical Guide to the FTIR Spectrum Analysis of 2,2'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,2'-Oxydipropanol. Due to the limited availability of a definitive, published FTIR spectrum for pure this compound, this guide utilizes a representative spectrum of a closely related isomer, 1,1'-Oxydi-2-propanol, which contains the same functional groups and is expected to exhibit a nearly identical infrared absorption pattern. The analysis includes a detailed breakdown of the characteristic vibrational modes, a summary of expected peak assignments, and a standardized experimental protocol for acquiring a liquid-phase FTIR spectrum.

Molecular Structure and Functional Groups

This compound (C₆H₁₄O₃) is a diol and an ether. Its structure consists of two propanol units linked by an ether oxygen. The key functional groups that give rise to its characteristic infrared spectrum are:

-

Hydroxyl groups (-OH): These are responsible for a prominent, broad absorption band due to hydrogen bonding.

-

Ether linkage (C-O-C): This group exhibits characteristic stretching vibrations.

-

Alkyl groups (C-H): These show stretching and bending vibrations.

FTIR Spectral Data and Peak Assignments

The following table summarizes the expected quantitative data for the FTIR spectrum of this compound, based on the analysis of its functional groups and a representative spectrum of a structural isomer.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3390 | Strong, Broad | O-H Stretching | Intermolecularly Hydrogen-Bonded Hydroxyl Groups |

| ~2970 | Strong | C-H Asymmetric Stretching | Methyl (-CH₃) and Methylene (-CH₂-) Groups |

| ~2870 | Medium | C-H Symmetric Stretching | Methyl (-CH₃) and Methylene (-CH₂-) Groups |

| ~1460 | Medium | C-H Bending (Scissoring) | Methylene (-CH₂-) Groups |

| ~1375 | Medium | C-H Bending (Rocking) | Methyl (-CH₃) Groups |

| ~1120 | Strong | C-O-C Asymmetric Stretching | Ether Linkage |

| ~1040 | Strong | C-O Stretching | Primary and Secondary Alcohol Groups |

| ~930 | Medium, Broad | O-H Bending (Out-of-Plane) | Hydroxyl Groups |

Experimental Protocol for FTIR Analysis of Liquid this compound

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Before acquiring a background or sample spectrum, thoroughly clean the surface of the ATR crystal. Apply a small amount of a volatile solvent like isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean and dry ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample using the same parameters as the background scan.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the experimental workflow for its FTIR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for FTIR analysis of a liquid sample.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2'-Oxydipropanol (CAS No. 108-61-2). The information presented herein is intended to assist researchers and professionals in identifying this compound, understanding its fragmentation behavior, and developing analytical methods.

Introduction to this compound

This compound, a primary isomer of dipropylene glycol, is a colorless, viscous liquid with the chemical formula C₆H₁₄O₃ and a molecular weight of 134.17 g/mol .[1] It is one of three primary isomers of dipropylene glycol, the others being 1,1'-oxybis(2-propanol) and 2-(2-hydroxypropoxy)-1-propanol.[1] Due to their similar physical properties, chromatographic separation, typically by gas chromatography coupled with mass spectrometry (GC-MS), is the primary method for the analysis and identification of these isomers.[1][2]

Mass Spectrometry Data

Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion peak (M+) at m/z 134 is often weak or absent in the mass spectra of ethers.[3] The fragmentation pattern is dominated by ions resulting from the cleavage of C-C and C-O bonds. The key fragment ions for this compound are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

| 59 | [C₃H₇O]⁺ | High (Base Peak) |

| 45 | [C₂H₅O]⁺ | High |

| 31 | [CH₃O]⁺ | High |

Data derived from NIST Mass Spectrometry Data Center as cited in PubChem.[4]

Fragmentation Pathway

The fragmentation of this compound is primarily driven by the presence of the ether linkage and hydroxyl groups. The major fragmentation pathways involve alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the C-O ether bond.

A proposed fragmentation pathway is illustrated below:

References

An In-depth Technical Guide to the Raman Spectroscopy of Dipropylene Glycol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG) is a common solvent and humectant used in a wide array of products, including pharmaceuticals, cosmetics, and fragrances. Commercial DPG is a mixture of three structural isomers, each possessing unique physical and chemical properties that can influence the final product's performance and stability. The precise isomeric composition is therefore of critical interest for quality control and formulation development. Raman spectroscopy, a non-destructive vibrational spectroscopy technique, offers a powerful tool for the characterization and potential quantification of these isomers. This guide provides a comprehensive overview of the application of Raman spectroscopy to the analysis of dipropylene glycol isomers.

The three primary isomers of dipropylene glycol are:

-

1,1'-oxybis(2-propanol) : The most common isomer, formed from the reaction of two propylene oxide molecules.

-

2-(2-hydroxypropoxy)-1-propanol : A secondary isomer resulting from the reaction of propylene oxide with 1,2-propanediol.

-

2,2'-oxybis(1-propanol) : Another secondary isomer formed in the manufacturing process.

Due to the limited availability of public domain Raman spectral data for the individual isomers of dipropylene glycol, this guide will focus on the theoretical basis for their differentiation by Raman spectroscopy, provide a general experimental protocol, and present a framework for data analysis.

Principles of Raman Spectroscopy for Isomer Differentiation

Raman spectroscopy probes the vibrational modes of a molecule. When monochromatic light from a laser interacts with a molecule, it can be scattered. While most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule's bonds.

The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (in wavenumbers, cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode. The key to differentiating isomers lies in the fact that their unique structural arrangements lead to distinct vibrational modes and, consequently, different Raman spectra.

For dipropylene glycol isomers, the differences in their Raman spectra would primarily arise from:

-

Symmetry: The three isomers possess different molecular symmetries. This affects which vibrational modes are Raman active and their corresponding intensities.

-

Bonding Environment: The local chemical environment of the ether linkage (C-O-C) and the hydroxyl (-OH) groups differs between the isomers, leading to shifts in the vibrational frequencies of these groups.

-

Skeletal Vibrations: The overall carbon backbone structure is different for each isomer, resulting in unique "fingerprint" regions in the Raman spectrum (typically below 1500 cm⁻¹), which are highly specific to the molecule's geometry.

Hypothetical Raman Data for Dipropylene Glycol Isomers

| Vibrational Mode Assignment | 1,1'-oxybis(2-propanol) (cm⁻¹) | 2-(2-hydroxypropoxy)-1-propanol (cm⁻¹) | 2,2'-oxybis(1-propanol) (cm⁻¹) |

| OH Stretch | ~3400 | ~3400 | ~3400 |

| CH₃/CH₂ Stretch | 2850 - 3000 | 2850 - 3000 | 2850 - 3000 |

| CH₂/CH₃ Bend | 1450 - 1470 | 1450 - 1470 | 1450 - 1470 |

| C-O-C Stretch (Ether) | ~1120 | ~1100 | ~1080 |

| C-C Stretch | 800 - 1000 | 800 - 1000 | 800 - 1000 |

| Skeletal Bending | < 600 | < 600 | < 600 |

Note: This table is for illustrative purposes only. Actual peak positions may vary.

Experimental Protocol for Raman Spectroscopy of Dipropylene Glycol

The following provides a detailed methodology for obtaining the Raman spectrum of a liquid sample such as dipropylene glycol.

1. Instrumentation:

-

Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a laser excitation source. Common laser wavelengths include 532 nm, 633 nm, 785 nm, and 1064 nm. For samples like DPG, a 785 nm laser is often a good choice to minimize fluorescence.

-

Sample Holder: A glass vial, cuvette, or NMR tube can be used to hold the liquid sample.

-

Focusing Optics: The spectrometer should have appropriate optics to focus the laser onto the sample and collect the scattered light.

2. Sample Preparation:

-

Dipropylene glycol is a liquid at room temperature and typically requires no sample preparation.

-

Ensure the sample is free from particulate matter that could cause excessive scattering or fluorescence. If necessary, filter the sample through a 0.2 µm filter.

3. Data Acquisition:

-

Laser Power: Set the laser power to a level that provides a good signal-to-noise ratio without causing sample heating or degradation. A starting point could be 50-100 mW, with adjustments as needed.

-

Integration Time: This is the duration for which the detector collects the Raman signal. Longer integration times improve the signal-to-noise ratio. A typical range is 1 to 10 seconds.

-

Number of Accumulations: Averaging multiple spectra can further improve the signal quality. A common practice is to accumulate 5 to 10 spectra.

-

Spectral Range: Set the spectrometer to collect data over a range that covers the expected vibrational modes, for example, from 200 cm⁻¹ to 3500 cm⁻¹.

-

Calibration: Ensure the spectrometer is calibrated using a known standard (e.g., polystyrene or silicon) to ensure the accuracy of the measured peak positions.

4. Data Processing:

-

Background Subtraction: The raw spectrum may contain a background signal from fluorescence or ambient light. This background should be subtracted using an appropriate algorithm (e.g., polynomial fitting).

-

Cosmic Ray Removal: Sharp, narrow peaks can appear in the spectrum due to cosmic rays hitting the detector. These should be identified and removed.

-

Normalization: To compare spectra from different samples or measurements, the spectra can be normalized to a specific peak that is expected to be constant or to the total spectral area.

Visualizations

Experimental Workflow

Logical Relationship between Isomer Structure and Raman Spectrum

Conclusion

Raman spectroscopy is a highly promising technique for the analysis of dipropylene glycol isomers. The subtle structural differences between the isomers are expected to manifest as discernible variations in their Raman spectra, particularly in the fingerprint region and in the vibrational modes of the ether and hydroxyl functional groups. While a lack of publicly available reference spectra currently limits a direct comparative analysis, the theoretical principles and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to pursue the characterization of dipropylene glycol isomers using Raman spectroscopy. The development of a library of Raman spectra for the pure DPG isomers would be a valuable resource for quality control and formulation science in the pharmaceutical and related industries.

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Oxydipropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-Oxydipropanol, a key chemical intermediate. It details established synthetic methodologies, including the catalyzed reaction of propylene oxide with propylene glycol, and provides in-depth experimental protocols for its synthesis and purification. Furthermore, this document outlines the analytical techniques for the characterization of this compound, presenting key physicochemical data and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound, also known as dipropylene glycol (DPG), is a colorless, viscous liquid with the chemical formula C6H14O3. It is a mixture of three isomers: 2,2'-oxybis(1-propanol), 1,1'-oxybis(2-propanol), and 2-(2-hydroxypropoxy)-1-propanol. Due to its excellent solvency, low toxicity, and low volatility, it finds wide applications as a solvent, plasticizer, and chemical intermediate in various industries, including cosmetics, perfumes, and pharmaceuticals.[1][2] This guide focuses on the synthesis and detailed characterization of the this compound isomer.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of propylene oxide with propylene glycol. This reaction is an extension of the hydrolysis of propylene oxide, which is the main route for producing monopropylene glycol.[3] The reaction can be catalyzed by either acids or bases, with the choice of catalyst influencing the reaction rate and the distribution of the resulting isomers.[4] this compound is also obtained as a byproduct in the production of propylene glycol.[3]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis and Purification Workflow for this compound.

Experimental Protocol: Synthesis via Acid Catalysis

This protocol describes a laboratory-scale synthesis of this compound using an acid catalyst.

Materials:

-

Propylene glycol (PG)

-

Propylene oxide (PO)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Fractional distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, place a calculated amount of propylene glycol and a catalytic amount of sulfuric acid.

-

Heat the mixture to the desired reaction temperature (e.g., 90-150°C) with stirring.[4]

-

Slowly add propylene oxide to the reaction mixture through the dropping funnel. The molar ratio of propylene glycol to propylene oxide can be varied to optimize the yield of dipropylene glycol.[5]

-

Maintain the reaction mixture at the set temperature for a specified duration (e.g., 1-3 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acidic catalyst by slowly adding a sodium hydroxide solution until the pH is neutral.

-

Dry the crude product mixture with anhydrous magnesium sulfate and filter.

-

Purify the crude product by fractional distillation under reduced pressure to separate this compound from unreacted starting materials and other byproducts.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section details the key analytical techniques employed for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₃ | [7] |

| Molecular Weight | 134.17 g/mol | [7] |

| Appearance | Colorless, viscous liquid | [2] |

| Boiling Point | 234.2 °C at 760 mmHg | [7] |

| Melting Point | < -20 °C | [8] |

| Density | 1.034 g/cm³ | [7] |

| Refractive Index | 1.445 | [7] |

| Flash Point | 95.5 °C | [7] |

| Solubility | Miscible with water and many organic solvents | [2] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts and coupling patterns are characteristic of the propanol backbone and the ether linkage.

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for distinguishing between the different isomers of dipropylene glycol, as each carbon atom gives a distinct signal based on its chemical environment.[9]

Experimental Protocol: NMR Analysis

-

Prepare a sample by dissolving a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a frequency of 400 MHz, while ¹³C NMR is often run at 100 MHz.

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), integration values, and coupling constants (J) in Hertz (Hz).

Note: Specific chemical shift and coupling constant data for this compound can be found in chemical databases and literature.

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) groups.

Experimental Protocol: FTIR Analysis (Liquid Film)

-

Ensure the ATR crystal or salt plates (e.g., KBr) of the FTIR spectrometer are clean.

-

Place a small drop of the purified this compound directly onto the ATR crystal or between two salt plates to form a thin liquid film.

-

Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound. The O-H stretch will appear as a broad band around 3400 cm⁻¹, and the C-O-C ether stretch will be in the region of 1100 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron ionization (EI) is a common technique used for this analysis. The fragmentation pattern will show characteristic losses of small molecules and radicals from the parent ion.

Experimental Protocol: GC-MS Analysis

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., ethanol, isopropanol).[10]

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the isomers of dipropylene glycol before they enter the mass spectrometer.

-

The mass spectrometer will ionize the molecules (e.g., by electron impact) and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation of ethers often involves cleavage of the C-O bond, while alcohols can undergo dehydration and cleavage of the C-C bond adjacent to the oxygen.[11] A characteristic fragment ion for dipropylene glycol has been reported at m/z 59.[12]

Quantitative Data

The yield and isomer distribution of dipropylene glycol are highly dependent on the reaction conditions. The following table summarizes the effect of different catalysts on the synthesis of dipropylene glycol.

| Catalyst | Reaction Temperature (°C) | Molar Ratio (PG:PO) | Conversion of PO (%) | Selectivity for DPG (%) | Reference |

| Sulfuric Acid | 90 | 1:1 | 59 | 86 (DPG+TPG) | [5] |

| Potassium Hydroxide | 90 | 1:1 | - | - | [5] |

| No Catalyst | 220 | 1:1 | 52 | 96 (DPG+TPG) | [5] |

| Secondary Amine | 363-423 K | 1:1 - 4:1 | - | - | [13] |

Note: TPG refers to tripropylene glycol. Data on selectivity for this compound specifically is limited in the public domain.

Logical Relationships in Synthesis

The synthesis of this compound is part of a larger reaction network starting from propylene oxide. The following diagram illustrates the logical relationship between the reactants and the formation of mono-, di-, and tripropylene glycol.

Reaction network for the formation of propylene glycols.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The established synthetic route via the reaction of propylene oxide and propylene glycol, along with detailed experimental protocols, offers a practical guide for laboratory preparation. The comprehensive characterization data, including physicochemical properties and spectroscopic analysis, are crucial for the identification and quality control of the synthesized compound. This information serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the efficient production and application of this important chemical intermediate.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mospace.umsystem.edu [mospace.umsystem.edu]

- 4. researchgate.net [researchgate.net]

- 5. WO2013111839A1 - Method for producing dipropylene glycol and/or tripropylene glycol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | CAS#:108-61-2 | Chemsrc [chemsrc.com]

- 8. carlroth.com [carlroth.com]

- 9. This compound | 108-61-2 | Benchchem [benchchem.com]

- 10. How is propylene oxide used in the synthesis of propylene glycol (PG) and its derivatives? [cnchemshop.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]

Isomers of dipropylene glycol and their properties

An In-depth Technical Guide to the Isomers of Dipropylene Glycol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG), with the CAS number 25265-71-8, is a widely used industrial solvent and chemical intermediate.[1] It is a colorless, nearly odorless, and hygroscopic liquid with a high boiling point and low toxicity.[2] Commercial DPG is not a single chemical entity but rather a mixture of three structural isomers produced as a byproduct of propylene glycol synthesis.[1][3] Understanding the properties of these individual isomers is crucial for researchers, scientists, and drug development professionals to optimize their use in various applications, including pharmaceutical formulations where DPG can act as a solvent, stabilizer, and viscosity-decreasing agent.[4][5][6]

This technical guide provides a comprehensive overview of the isomers of dipropylene glycol, their chemical structures, physical properties, and relevant experimental protocols for their analysis.

Chemical Structures of Dipropylene Glycol Isomers

Dipropylene glycol is composed of three main structural isomers:

-

1,1'-oxybis-2-propanol (Secondary-Secondary Ether)

-

2-(2-hydroxypropoxy)-1-propanol (Primary-Secondary Ether)

-

2,2'-oxybis-1-propanol (Primary-Primary Ether)

The structural differences arise from the ether linkage between the two propylene glycol units.[7]

Physical and Chemical Properties

The physical and chemical properties of dipropylene glycol are influenced by the isomeric composition of the mixture. While data for the commercial mixture is readily available, properties for the individual isomers are less commonly reported and may vary between sources. The following tables summarize the available quantitative data for the DPG mixture and its individual isomers.

Properties of the Dipropylene Glycol Isomer Mixture

| Property | Value |

| CAS Number | 25265-71-8 |

| Molecular Formula | C6H14O3 |

| Molecular Weight | 134.17 g/mol |

| Appearance | Colorless, viscous liquid[8][9] |

| Odor | Nearly odorless[8][9] |

| Boiling Point | 230.5 - 235 °C[7][10] |

| Melting Point | < -20 °C[7] |

| Density | 1.023 g/cm³ at 25 °C[11] |

| Viscosity | ~107 mPa·s at 20 °C |

| Flash Point | 130 °C[7] |

| Autoignition Temp. | 310 °C[7] |

| Solubility in Water | Miscible[8] |

| logP (octanol/water) | -0.46 at 20 °C[12] |

Properties of Individual Dipropylene Glycol Isomers

| Property | 1,1'-oxybis-2-propanol (sec, sec-DPG) | 2-(2-hydroxypropoxy)-1-propanol (pri, sec-DPG) | 2,2'-oxybis-1-propanol (pri, pri-DPG) |

| CAS Number | 110-98-5[12] | 106-62-7[13] | 108-61-2[14] |

| Boiling Point (°C) | 232.8[12] | 224[15] | Not readily available |

| Melting Point (°C) | < -40[12] | Not readily available | Not readily available |

| Density (g/cm³) | 1.0252 at 20°C/20°C[12] | 1.0229 at 25°C[15] | Not readily available |

| Viscosity (cP) | 1.07 at 20°C[12] | Not readily available | Not readily available |

Note: Data for individual isomers, particularly for 2,2'-oxybis-1-propanol, is limited in publicly available literature. The provided values are compiled from various sources and may be experimental or predicted.

Experimental Protocols

Separation and Analysis of Dipropylene Glycol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of DPG isomers are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS).[16] The following is a representative protocol based on available literature.

Methodology Details:

-

Standard and Sample Preparation:

-

Prepare individual stock solutions of each DPG isomer and the internal standard (e.g., 1,3-butanediol) in a solvent like ethanol or isopropanol.[16]

-

Create a mixed standard working solution by combining aliquots of the stock solutions.

-

For unknown samples, dissolve a precisely weighed amount in the chosen solvent and add the internal standard.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890B GC or similar.[17]

-

Mass Spectrometer: An Agilent 7000C triple-quadrupole MS or equivalent.[17]

-

Column: A polar capillary column, such as a DB-WAX or InertCap WAX-HT (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.[17][18]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]

-

Oven Temperature Program: An initial temperature of around 90°C held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of approximately 245°C.[18]

-

Injector: Split injection mode with a split ratio of 10:1 to 50:1, at a temperature of 250°C.

-

Mass Spectrometer: Operated in either full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. The transfer line temperature should be around 250°C.

-

-

Data Analysis:

-

Identify the peaks corresponding to each isomer based on their retention times relative to the standard.

-

Confirm the identity of each peak by comparing its mass spectrum with a reference library.

-

For quantification, construct a calibration curve by plotting the ratio of the peak area of each isomer to the peak area of the internal standard against the concentration of the isomer.

-

Determine the concentration of each isomer in the unknown sample using the calibration curve.

-

Derivatization for Improved GC-MS Analysis:

For enhanced volatility and improved chromatographic peak shape, derivatization of the hydroxyl groups can be performed. A common method involves silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19]

Relevance and Applications in Drug Development

Dipropylene glycol is utilized in the pharmaceutical industry primarily as a solvent and co-solvent in topical, oral, and injectable formulations.[6] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), both hydrophilic and lipophilic, makes it a valuable excipient for enhancing drug solubility and bioavailability.[4] Furthermore, DPG can act as a stabilizer, protecting sensitive APIs from degradation.[4]

While most pharmaceutical applications use the commercial mixture of DPG isomers, the different properties of the individual isomers could potentially be leveraged for specific formulation challenges. For instance, the varying polarity and viscosity of the isomers might influence drug solubilization and release characteristics. However, there is limited publicly available research on the specific use of individual DPG isomers in drug delivery systems. Further investigation into the unique properties of each isomer could open new avenues for advanced drug formulation.

Toxicological Profile

Dipropylene glycol and its isomers are generally considered to have a low order of toxicity.[2] Toxicological reviews have indicated no evidence of carcinogenic, mutagenic, or reproductive/developmental toxicity in humans.[20] It is not a skin sensitizer and is only slightly irritating to the skin and eyes.[2] This favorable safety profile supports its use in a variety of consumer products, including cosmetics and pharmaceuticals.

Conclusion

Dipropylene glycol is a versatile chemical composed of three main isomers, each with its own set of physical and chemical properties. While the commercial mixture is widely used, a deeper understanding of the individual isomers is beneficial for specialized applications, particularly in the pharmaceutical industry. The analytical methods outlined in this guide provide a framework for the separation and quantification of these isomers, enabling researchers to better characterize and utilize them in their work. Further research into the specific roles of each isomer in drug formulations could lead to new and improved drug delivery systems.

References

- 1. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pschemicals.com [pschemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. GSRS [precision.fda.gov]

- 7. Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applications [elchemy.com]

- 8. Propylene Glycol (PG) vs. Dipropylene Glycol (DPG) [cnchemsino.com]

- 9. Dipropylene Glycol vs Propylene Glycol, What Are Them? – DChemie Malaysia [dchemie.com.my]

- 10. Dipropylene Glycol vs Propylene Glycol: Which Is Better for Your Needs? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 11. 2-(2-Hydroxypropoxy)propan-1-ol|lookchem [lookchem.com]

- 12. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-(2-Hydroxypropoxy)-1-propanol | 106-62-7 [chemicalbook.com]

- 16. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

- 17. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glsciences.com [glsciences.com]

- 19. dipropylene glycol - Chromatography Forum [chromforum.org]

- 20. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of 2,2'-Oxydipropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,2'-Oxydipropanol, a key isomer of dipropylene glycol. The document summarizes its physicochemical properties, explores its metabolic fate, and details common experimental protocols for its analysis. Due to the limited availability of specific computational data for this compound in the public domain, this guide focuses on established analytical techniques and toxicological information. The metabolic pathway of dipropylene glycol is presented as a logical workflow, fulfilling the requirement for a visual representation of the compound's biological processing.

Introduction

This compound, a primary isomer of dipropylene glycol, is a colorless, nearly odorless, and water-soluble liquid.[1] It finds extensive use as a solvent, plasticizer, and an intermediate in various industrial chemical reactions.[1][2] Its low toxicity and solvent properties make it a suitable additive in perfumes, as well as skin and hair care products.[1] Understanding the theoretical and computational aspects of this compound is crucial for predicting its behavior in different environments, elucidating its mechanism of action in biological systems, and guiding the development of new applications.

This guide aims to consolidate the available information on this compound, with a focus on its computed and experimental properties, analytical methodologies, and metabolic pathways.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Computed Properties | ||

| Molecular Formula | C6H14O3 | PubChem |

| Molecular Weight | 134.17 g/mol | PubChem |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Experimental Properties | ||

| Boiling Point | 230.5 °C | Wikipedia[1] |

| Density | 1.0206 g/cm³ at 20 °C | Wikipedia[1] |

| Flash Point | 121 °C | Wikipedia[1] |

| Solubility in Water | Miscible | Wikipedia[1] |

Theoretical and Computational Studies

For instance, DFT calculations could be utilized to determine the lowest energy conformation (optimized geometry) of this compound, providing insights into its three-dimensional structure. Subsequent frequency calculations at the same level of theory would yield the vibrational modes, which can be correlated with experimental infrared and Raman spectra. Furthermore, the calculation of the molecular electrostatic potential (MEP) would reveal the charge distribution within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.

Molecular dynamics simulations could be employed to study the behavior of this compound in different solvent environments or its interaction with biological macromolecules, such as enzymes or receptors. These simulations provide a dynamic picture of the system at the atomic level, offering valuable information on binding affinities and mechanisms of action.

Metabolic Pathway

This compound is an isomer of dipropylene glycol. Toxicological reviews indicate that dipropylene glycol and its related compounds share common metabolic pathways.[5][6] While specific studies detailing the complete metabolic cascade of this compound are limited, the general pathway for dipropylene glycol involves oxidative metabolism.[7][8] The metabolic fate of dipropylene glycol is inferred from studies on tripropylene glycol, which is metabolized to dipropylene glycol and subsequently to propylene glycol.[8] Propylene glycol is then further metabolized to lactic acid and pyruvic acid, which can enter the citric acid cycle.[8]

The following diagram illustrates the logical flow of the metabolic breakdown of dipropylene glycol.

Experimental Protocols

This section details common experimental protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

This method is adapted from a patent for the separation and detection of dipropylene glycol isomers.[9]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.

Sample Preparation:

-

Accurately weigh approximately 0.1 g of the dipropylene glycol sample into a 10 mL volumetric flask.

-

Add a suitable solvent (e.g., methanol, ethanol) to dissolve the sample.

-

If quantitative analysis is required, add a known concentration of an internal standard.

-

Dilute to the mark with the solvent and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 220 °C at a rate of 10 °C/min.

-

Hold at 220 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 230 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

Spectral Width: 10 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024

-

Relaxation Delay: 5 seconds

-

Spectral Width: 200 ppm

-

Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

FTIR spectrometer with a suitable sampling accessory (e.g., ATR, liquid cell).

Sample Preparation (ATR method):

-

Place a small drop of the neat this compound liquid directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance or Absorbance

Conclusion